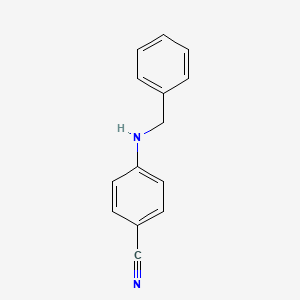

4-(Benzylamino)benzonitrile

Description

Properties

IUPAC Name |

4-(benzylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGBIJOPTRWSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Benzylamino)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with benzylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green synthesis methods, such as using ionic liquids as recycling agents, have also been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzylamino)benzonitrile undergoes various chemical reactions, including:

Oxidation: The benzylic position can be oxidized to form corresponding benzyl alcohols or ketones.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Benzyl alcohols or ketones.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles.

Scientific Research Applications

Organic Synthesis

4-(Benzylamino)benzonitrile serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Converts the benzylic position to form benzyl alcohols or ketones.

- Reduction : Reduces the nitrile group to yield primary amines.

- Substitution : Facilitates electrophilic aromatic substitution reactions to introduce different substituents on the benzene ring.

Biological Applications

In biological research, this compound is employed in synthesizing fluorescent-labeled compounds for biochemical studies. Its structural characteristics allow it to interact with various biological targets, influencing biochemical pathways. For instance, nitrilases may catalyze the hydrolysis of the nitrile group into carboxylic acids, which can further participate in metabolic processes.

Potential Biological Activities:

- Antibacterial

- Antifungal

- Antiviral

These activities suggest that this compound could be investigated for therapeutic properties.

Medical Research

In medical applications, this compound is being explored for its potential therapeutic properties , including hypotensive and radioprotective effects. Case studies have indicated its role in developing new pharmacological agents that target specific diseases.

Industrial Applications

This compound finds utility in the production of polymers and advanced materials. Its unique functional groups allow for the modification of polymer properties, enhancing their performance in various applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural and functional differences between 4-(benzylamino)benzonitrile and related compounds:

Functional Properties

Antimicrobial Activity

- This compound: Exhibits broad-spectrum antimicrobial activity, likely due to the benzyl group enhancing membrane penetration .

Photophysical Behavior

- DMABN : Displays twisted intramolecular charge transfer (TICT) states, leading to solvent-dependent fluorescence. This property is exploited in sensors and optoelectronic materials .

- Stilbene Derivatives: 4-Dimethylamino-4′-cyanostilbene exhibits strong solvatochromism, with applications in organic LEDs and polarity probes .

Biological Activity

4-(Benzylamino)benzonitrile, an organic compound with the molecular formula C₁₄H₁₂N₂, has garnered attention in medicinal chemistry due to its unique structural characteristics. This compound features a benzylamino group attached to a benzonitrile moiety, which facilitates interactions with various biological targets. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The structure of this compound allows for both covalent and non-covalent interactions with biological molecules. The presence of the nitrile group can be hydrolyzed by nitrilases, converting it into carboxylic acids that may participate in metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance, derivatives of compounds similar to this compound have shown potent activity against breast cancer cell lines, with IC50 values in the nanomolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against several bacterial strains, indicating potential as a lead compound for developing new antimicrobial agents.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. The amino and nitrile functionalities can form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors, modulating their activities .

Study 1: Anticancer Activity

In a study evaluating the anticancer potential of compounds related to this compound, researchers synthesized various analogs and assessed their cytotoxicity against human breast cancer cell lines. The results indicated that certain modifications to the benzyl group enhanced the potency, suggesting that structural optimization could lead to more effective anticancer agents .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound. The compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays. The findings support further exploration into its use as an antimicrobial agent.

Synthesis and Derivatives

Several synthetic routes exist for producing this compound. One common method involves the nucleophilic substitution of an appropriate benzonitrile derivative with benzylamine under basic conditions. This flexibility in synthesis allows for the creation of various derivatives that can be screened for enhanced biological activity.

Comparative Analysis

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Nanomolar range | Effective against multiple strains | Interacts with enzymes and receptors |

| Similar Compounds | Varies | Varies | Varies based on structural modifications |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.